molecular formula C18H17N5S B5184515 2-Methyl-4-[[3-[3-(1-methylimidazol-2-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole

2-Methyl-4-[[3-[3-(1-methylimidazol-2-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole

Cat. No.: B5184515
M. Wt: 335.4 g/mol
InChI Key: SHEXMOYFZPYEOW-UHFFFAOYSA-N
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Description

2-Methyl-4-[[3-[3-(1-methylimidazol-2-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole is a complex organic compound that features a thiazole ring, a pyrazole ring, and an imidazole ring. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[[3-[3-(1-methylimidazol-2-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole typically involves multi-step reactions starting from commercially available precursors. The process often includes:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Pyrazole Ring: This step usually involves the reaction of hydrazines with 1,3-diketones or β-ketoesters.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

Industrial Production Methods

Industrial production of such complex molecules often relies on automated synthesis platforms and high-throughput screening to optimize reaction conditions. The use of catalysts and solvents is carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrazole rings.

    Reduction: Reduction reactions can occur at the imidazole ring, often using hydrogenation techniques.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) are often used for hydrogenation.

    Substitution: Reagents such as halogens (for electrophilic substitution) and nucleophiles like amines or thiols are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to fully saturated rings.

Scientific Research Applications

2-Methyl-4-[[3-[3-(1-methylimidazol-2-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[[3-[3-(1-methylimidazol-2-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    Pathways Involved: Common pathways include the inhibition of kinases and modulation of G-protein coupled receptors (GPCRs).

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazole: Known for its use in the synthesis of pharmaceuticals and agrochemicals.

    4-Methylthiazole: Used in flavor and fragrance industries.

    3-Phenylpyrazole: Studied for its insecticidal properties.

Properties

IUPAC Name

2-methyl-4-[[3-[3-(1-methylimidazol-2-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5S/c1-13-20-16(12-24-13)11-23-8-6-17(21-23)14-4-3-5-15(10-14)18-19-7-9-22(18)2/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEXMOYFZPYEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2C=CC(=N2)C3=CC(=CC=C3)C4=NC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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